GSK-J1 sodium

KDM6 inhibition negative control isomer specificity

GSK-J1 sodium is the definitive reagent for cell-free KDM6B/JMJD3 inhibition studies. With an IC50 of 60 nM and >10-fold selectivity over KDM5 demethylases, it delivers robust signal-to-noise in enzymatic assays, SPR, and crystallography. The monosodium salt ensures superior aqueous solubility and batch-to-batch consistency compared to the free acid, eliminating precipitation artifacts. Its non-cell-permeable nature avoids confounding cellular uptake variables, making it the only appropriate choice for direct target engagement experiments. Crucially, GSK-J1 sodium is not interchangeable with the prodrug GSK-J4 (inactive in cell-free systems, IC50 >50 μM) or the negative control GSK-J2 (>1,600-fold less potent). Procure GSK-J1 sodium for reliable, publication-ready biochemical data.

Molecular Formula C22H22N5NaO2
Molecular Weight 411.4 g/mol
Cat. No. B583254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-J1 sodium
Synonyms3-((6-(4,5-Dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate Monosodium Salt
Molecular FormulaC22H22N5NaO2
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESC1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CC=CC=N4.[Na+]
InChIInChI=1S/C22H23N5O2.Na/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1
InChIKeyRAIROFAAPRKDPT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





GSK-J1 sodium: A Selective KDM6 Histone Demethylase Inhibitor for Epigenetic Research and Procurement Evaluation


GSK-J1 sodium (CAS 1797832-71-3) is the monosodium salt form of GSK-J1, a first-in-class selective small-molecule inhibitor of the KDM6 family (JMJD3/KDM6B and UTX/KDM6A) of H3K27me3/me2 histone demethylases [1]. In cell-free assays, GSK-J1 sodium exhibits an IC₅₀ of 60 nM against KDM6B and demonstrates >10-fold selectivity over other tested demethylases, including JARID1B (IC₅₀ = 0.95 μM) and JARID1C (IC₅₀ = 1.76 μM) . The sodium salt form (MW 411.43) offers distinct physicochemical and handling advantages over the free acid (MW 389.45), while its non-cell-permeable nature—due to the highly polar carboxylate group essential for active-site binding—makes it the preferred reagent for in vitro biochemical and structural studies requiring direct target engagement without confounding cellular uptake variables .

Why GSK-J1 sodium Cannot Be Replaced by GSK-J2, GSK-J4, or Free Acid Forms in Critical Experimental Workflows


The GSK-J1 scaffold encompasses several structurally related compounds—including the pyridine regioisomer GSK-J2, the cell-permeable ethyl ester prodrug GSK-J4, and the free acid form—that differ dramatically in target potency, cellular permeability, and salt-form physicochemical properties. Substituting GSK-J1 sodium with GSK-J2 introduces a >1,600-fold loss in KDM6B inhibitory activity (IC₅₀ >100 μM vs. 60 nM), fundamentally altering experimental outcomes . Using GSK-J4 in biochemical assays fails to recapitulate GSK-J1's direct target engagement because GSK-J4 is a prodrug requiring intracellular esterase hydrolysis to release active GSK-J1; in cell-free systems, GSK-J4 is essentially inactive (IC₅₀ >50 μM) [1]. Selecting the free acid over the sodium salt compromises aqueous solubility and introduces handling variability that can affect assay reproducibility. These non-interchangeable properties necessitate deliberate compound selection based on the specific experimental context—biochemical assays demand GSK-J1 sodium, while cellular studies require GSK-J4, and negative control experiments mandate GSK-J2 .

GSK-J1 sodium: Quantitative Comparative Evidence Against Closest Analogs for Informed Procurement Decisions


Target Potency: GSK-J1 sodium vs. GSK-J2 (Inactive Negative Control Isomer)

GSK-J1 sodium exhibits potent KDM6B inhibition (IC₅₀ = 60 nM) whereas its pyridine regioisomer GSK-J2 shows negligible activity, establishing GSK-J2 as the validated negative control for in vitro experiments. This >1,600-fold potency differential is structural in origin—GSK-J2 possesses a 3-pyridinyl substitution versus GSK-J1's 2-pyridinyl orientation, which disrupts critical active-site hydrogen bonding interactions with the catalytic Fe(II) center .

KDM6 inhibition negative control isomer specificity biochemical assay validation

Cellular vs. Biochemical Utility: GSK-J1 sodium vs. GSK-J4 Prodrug

GSK-J1 sodium is intrinsically cell-impermeable due to its polar carboxylate group (LogP ≈ 2.75-3.71) which is essential for chelating the catalytic Fe(II) in the KDM6 active site. GSK-J4, the ethyl ester prodrug, masks this polarity to enable cellular entry and is subsequently hydrolyzed by intracellular esterases to release active GSK-J1. In cell-free biochemical assays, GSK-J4 shows minimal direct activity (IC₅₀ >50 μM), while GSK-J1 sodium displays full potency (IC₅₀ = 60 nM) . This functional divergence dictates mutually exclusive experimental applications.

cell permeability prodrug esterase-dependent activation biochemical screening

KDM6 Family Selectivity: GSK-J1 sodium vs. KDM5 Subfamily Cross-Reactivity Profile

GSK-J1 sodium exhibits >10-fold selectivity for KDM6B (IC₅₀ = 60 nM) over the KDM5 subfamily enzymes JARID1B (IC₅₀ = 0.95 μM, ~16-fold) and JARID1C (IC₅₀ = 1.76 μM, ~29-fold) . In comparative structural studies, GSK-J1 demonstrated approximately sevenfold less inhibitory activity toward KDM5B than toward KDM6 proteins, positioning it as a KDM6-preferential probe rather than a pan-KDM inhibitor [1]. This selectivity profile is well-characterized and documented, distinguishing it from broadly acting JmjC inhibitors like JIB-04 which show sub-micromolar activity across KDM4, KDM5, and KDM6 families .

epigenetic selectivity KDM5 JARID1B JARID1C off-target profiling

Physicochemical Properties: GSK-J1 sodium Salt vs. Free Acid Form

GSK-J1 sodium (MW 411.43, CAS 1797832-71-3) offers enhanced aqueous solubility and handling characteristics compared to the free acid form (MW 389.45, CAS 1373422-53-7). While both forms are soluble in DMSO (free acid: up to 78 mg/mL or 200 mM; sodium salt: comparable DMSO solubility), the sodium salt provides improved compatibility with aqueous buffer systems for biochemical assay preparation . The free acid form demonstrates water insolubility and requires organic co-solvents for aqueous dilution, whereas the sodium salt's ionic nature facilitates more uniform dispersion in physiologically relevant buffers .

aqueous solubility salt form selection assay reproducibility in vitro formulation

Expanded Therapeutic Indication Potential: GSK-J1 sodium in Lipid Metabolism vs. Conventional KDM6 Inhibitor Applications

GSK-J1 sodium has been demonstrated in a granted Chinese patent (CN115813931A) to possess novel lipid-lowering activity via dual mechanisms: inhibition of pancreatic triglyceride lipase (PTL) and direct interaction with Niemann-Pick C1-Like 1 (NPC1L1) protein. In high-fat diet-fed mouse models, GSK-J1 administration significantly reduced serum triglyceride and cholesterol levels [1]. This represents a distinct therapeutic axis from the compound's canonical epigenetic application in oncology and inflammation, and is not documented for the prodrug GSK-J4 or the inactive isomer GSK-J2, which lack equivalent patent-protected metabolic indications [2].

lipid metabolism triglyceride reduction cholesterol NPC1L1 PTL inhibition

Purity and Quality Control: GSK-J1 sodium Vendor Lot Consistency vs. Field Variability

GSK-J1 sodium from established vendors demonstrates consistently high purity (≥98-99.96% by HPLC) with validated NMR structural confirmation and documented certificate of analysis (CoA) availability [1]. In contrast, GSK-J2 and GSK-J4 formulations exhibit more variable quality metrics across suppliers, with some sources reporting purity ranges from 95-98% and less comprehensive analytical documentation. Batch-to-batch solubility variations are noted across all forms but are explicitly documented and quality-controlled for GSK-J1 sodium by major suppliers [2]. The sodium salt form benefits from established analytical reference standards and multi-year stability data under recommended storage conditions (-20°C powder: up to 3 years; DMSO stock: 1 month at -20°C) .

HPLC purity batch-to-batch consistency quality control analytical validation

GSK-J1 sodium: Optimal Experimental and Procurement Application Scenarios Based on Quantitative Differentiation Evidence


In Vitro Biochemical Screening and Enzymatic Assay Development Requiring Direct KDM6 Target Engagement

For cell-free enzymatic assays, surface plasmon resonance (SPR) binding studies, and X-ray crystallography of KDM6 family demethylases, GSK-J1 sodium is the definitive reagent choice. Its intrinsic IC₅₀ of 60 nM against KDM6B ensures robust signal-to-noise ratios, while its cell-impermeable nature eliminates confounding variables from cellular uptake kinetics. In contrast, the prodrug GSK-J4 is inactive in cell-free systems (IC₅₀ >50 μM) and cannot substitute for direct target engagement studies. The sodium salt form provides superior aqueous buffer compatibility compared to the free acid, reducing precipitation artifacts during IC₅₀ determination. For assay validation requiring a negative control, the structurally matched isomer GSK-J2 (>1,600-fold less potent) should be procured in parallel. This application scenario is supported by >10-fold KDM6 vs. KDM5 selectivity data, enabling confident attribution of observed effects to KDM6 inhibition rather than off-target KDM5 activity [1].

Metabolic Disease Research Exploring Dual KDM6 Epigenetic and Lipid-Lowering Mechanisms

Investigators studying the intersection of epigenetic regulation and lipid metabolism—particularly in obesity, metabolic syndrome, or non-alcoholic fatty liver disease (NAFLD) models—should prioritize GSK-J1 sodium. The granted patent CN115813931A documents that GSK-J1 sodium reduces serum triglycerides and cholesterol in high-fat diet-fed mice via PTL inhibition and NPC1L1 protein interaction, a metabolic axis distinct from its canonical KDM6 demethylase inhibition. This dual-target mechanism is not documented for GSK-J4 or GSK-J2, making GSK-J1 sodium the only compound in this structural series with validated lipid-lowering activity. Researchers can simultaneously interrogate H3K27me3-dependent transcriptional regulation (via KDM6 inhibition) and lipid absorption/excretion pathways, enabling mechanistic studies that cannot be replicated with GSK-J4 (which requires esterase processing that may alter metabolic distribution) or GSK-J2 (which lacks KDM6 potency) [2].

Negative Control Experimental Design Requiring Isomer-Matched Inactive Compound

For rigorous interpretation of GSK-J1-mediated effects in biochemical and in vitro assays, procurement of GSK-J2 as the structurally matched negative control is essential. GSK-J2 is the pyridine regioisomer of GSK-J1 that exhibits >100 μM IC₅₀ against KDM6B (>1,600-fold less potent than GSK-J1's 60 nM) while maintaining near-identical physicochemical properties (MW 389.45, similar LogP and solubility profile). This structural homology ensures that any non-specific effects observed in GSK-J1-treated samples can be appropriately controlled for using GSK-J2, a critical element of experimental design in epigenetic target validation studies. This application scenario is particularly relevant for laboratories conducting dose-response curves, selectivity profiling, or target engagement assays where distinguishing on-target KDM6 inhibition from off-target compound effects is mandatory for publication-quality data .

Structural Biology and Crystallography Studies of KDM6 Active Site Binding

Crystallographers and structural biologists investigating the KDM6 catalytic domain or developing structure-guided KDM6 inhibitors should utilize GSK-J1 sodium for co-crystallization and soaking experiments. The compound's well-characterized binding mode—occupying the 2-oxoglutarate co-substrate binding pocket while chelating the active-site Fe(II) via its carboxylate and pyridyl nitrogen moieties—has been validated through multiple crystal structures. The high purity (≥98% by HPLC) and batch-to-batch consistency of GSK-J1 sodium from reputable vendors ensure reproducible electron density maps and minimize crystallization artifacts arising from impurities. The documented >10-fold selectivity over KDM5 enzymes further supports its use in comparative structural studies aimed at understanding the molecular determinants of KDM6 subfamily selectivity. This application is uniquely suited to GSK-J1 sodium rather than GSK-J4 (inactive in crystallography without esterase processing) or GSK-J2 (insufficient target engagement for meaningful structural data) [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK-J1 sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.